molecular formula C17H22ClNO B2517432 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one CAS No. 2320420-38-8

3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one

Cat. No.: B2517432
CAS No.: 2320420-38-8
M. Wt: 291.82
InChI Key: DTLLPECCDJWUAY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.

    Formation of the propanone moiety: This can be done through a series of reactions including oxidation and reduction steps.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems, particularly the central nervous system.

    Medicine: Potential therapeutic applications, including as an analgesic or anesthetic.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one likely involves interaction with specific molecular targets in the body, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one
  • 3-(3-Chlorophenyl)-1-(4-ethylpiperidin-1-yl)propan-1-one

Uniqueness

3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one is unique due to the presence of the cyclopropyl group, which can influence its pharmacological properties and interactions with molecular targets.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c18-16-3-1-2-13(12-16)4-7-17(20)19-10-8-15(9-11-19)14-5-6-14/h1-3,12,14-15H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLLPECCDJWUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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